2-butyl-2-hydroxy-N'-phenylhexanehydrazide
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Overview
Description
2-butyl-2-hydroxy-N’-phenylhexanehydrazide is a chemical compound with a molecular formula of C18H27N2O It is a member of the hydrazide family, which are compounds containing the functional group RNHNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-hydroxy-N’-phenylhexanehydrazide typically involves the reaction of an appropriate aldehyde or ketone with a hydrazide. One common method is the condensation reaction between 2-butyl-2-hydroxyhexanal and phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-butyl-2-hydroxy-N’-phenylhexanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-butyl-2-hydroxy-N’-phenylhexanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-butyl-2-oxo-N’-phenylhexanehydrazide.
Reduction: 2-butyl-2-hydroxy-N’-phenylhexaneamine.
Substitution: 2-butyl-2-hydroxy-N’-(4-nitrophenyl)hexanehydrazide.
Scientific Research Applications
2-butyl-2-hydroxy-N’-phenylhexanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-butyl-2-hydroxy-N’-phenylhexanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as hydrolases and oxidoreductases, by binding to their active sites. This binding can interfere with the enzyme’s catalytic activity, leading to the inhibition of specific biochemical pathways. Additionally, the compound’s hydrazide group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-2-hydroxy-N’-nonanoyl-N’-phenylhexanehydrazide
- 2-butyl-2-hydroxy-N’-(chloroacetyl)-N’-phenylhexanehydrazide
- 2-butyl-2-hydroxy-N’-(4-nitrophenyl)hexanehydrazide
Uniqueness
2-butyl-2-hydroxy-N’-phenylhexanehydrazide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a phenylhydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H26N2O2 |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
2-butyl-2-hydroxy-N'-phenylhexanehydrazide |
InChI |
InChI=1S/C16H26N2O2/c1-3-5-12-16(20,13-6-4-2)15(19)18-17-14-10-8-7-9-11-14/h7-11,17,20H,3-6,12-13H2,1-2H3,(H,18,19) |
InChI Key |
OEMKWSOXPLZWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)O |
Origin of Product |
United States |
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